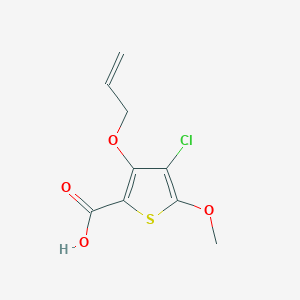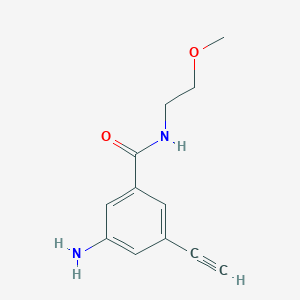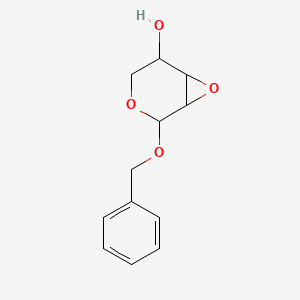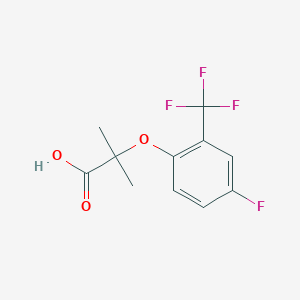
2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms often imparts enhanced stability and reactivity to the compound, making it a subject of interest in fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid typically involves the reaction of 4-fluoro-2-trifluoromethylphenol with 2-bromo-2-methylpropionic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, further affecting its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)phenol
- 4-Fluoro-2-(trifluoromethyl)benzonitrile
- Trifluoromethylpyridine
Uniqueness
2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid is unique due to its specific combination of fluorine atoms and a trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require high stability, reactivity, and selectivity.
Eigenschaften
Molekularformel |
C11H10F4O3 |
|---|---|
Molekulargewicht |
266.19 g/mol |
IUPAC-Name |
2-[4-fluoro-2-(trifluoromethyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H10F4O3/c1-10(2,9(16)17)18-8-4-3-6(12)5-7(8)11(13,14)15/h3-5H,1-2H3,(H,16,17) |
InChI-Schlüssel |
QHXMXKOQQFWSEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-Methyl-1H-indol-1-yl)methyl]aniline](/img/structure/B15090643.png)
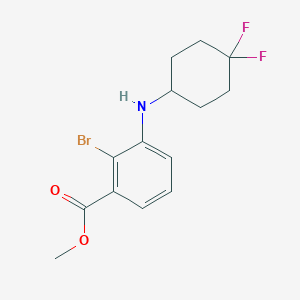


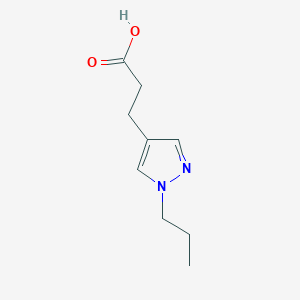
![(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine](/img/structure/B15090673.png)
![{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine](/img/structure/B15090678.png)
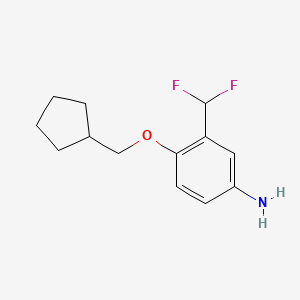
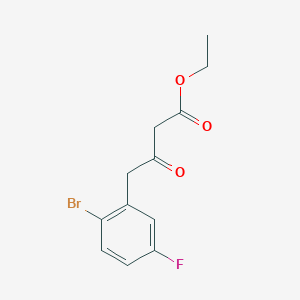
![1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine](/img/structure/B15090710.png)
![1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B15090717.png)
